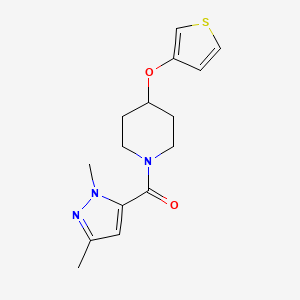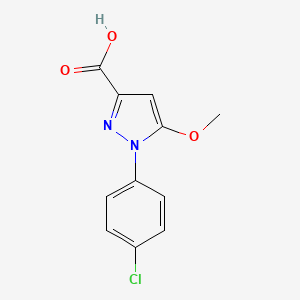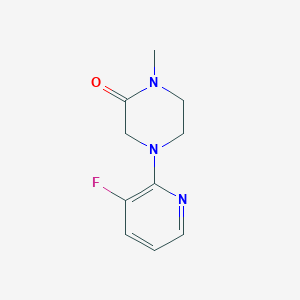
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one” is a chemical compound with the CAS Number: 2093905-71-4 . It has a molecular weight of 209.22 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one”, has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The InChI code for “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one” is 1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 .Chemical Reactions Analysis
The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
Synthetic Methodologies : The compound's synthetic versatility is highlighted through methodologies for creating fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries due to their pharmacological properties. For instance, fluorinated pyrazoles with additional functional groups allow for further functionalization, serving as valuable building blocks in medicinal chemistry (Surmont et al., 2011). This synthetic approach enhances the compound's utility in developing novel therapeutics.
Pharmacological Profiles : The compound's structural elements contribute to high-affinity ligands for various receptor sites, demonstrating potential in designing drugs targeting sigma receptors (Perregaard et al., 1995). Furthermore, investigations into phosphodiesterase 1 (PDE1) inhibitors have identified derivatives with picomolar inhibitory potency, showing efficacy in cognitive deficit treatments (Li et al., 2016). Such findings underscore the compound's relevance in addressing neurodegenerative and neuropsychiatric diseases.
Antimicrobial and Anticancer Applications
Antimicrobial Agents : Research into antibacterial activities reveals the synthesis of derivatives with potent antimicrobial properties, indicating the compound's role in developing broad-spectrum antimicrobial agents (Chu et al., 1991). This application is critical in the ongoing battle against resistant microbial strains.
Anticancer Agents : The compound's derivatives have been explored for their cytotoxic activities against various cancer cell lines, including liver, breast, and colon cancer cells. Studies demonstrate that certain derivatives exhibit significant cytotoxicity, suggesting potential as anticancer agents (Koksal et al., 2012). The exploration of these derivatives highlights the compound's applicability in cancer therapy, offering new avenues for treatment strategies.
Orientations Futures
Fluoropyridines, such as “4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one”, have potential applications in various fields due to their unique properties . They are used as synthons for pharmaceutical products and as building blocks for polymers with unique physical properties . Future research may focus on improving the synthesis methods and exploring more applications of these compounds.
Propriétés
IUPAC Name |
4-(3-fluoropyridin-2-yl)-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c1-13-5-6-14(7-9(13)15)10-8(11)3-2-4-12-10/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFSFVFRUNIULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)
![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)
![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)
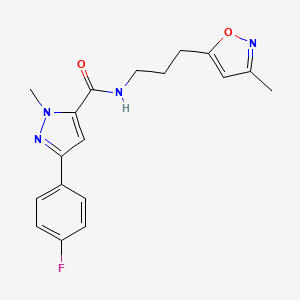

![[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2569755.png)
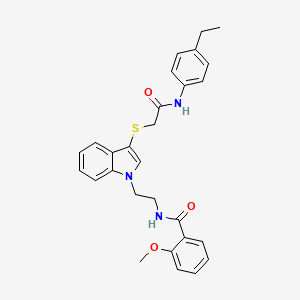
![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)
![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)
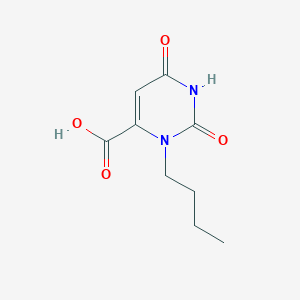
![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)
